5-Hydroxy-3-(4-iodophenyl)isoxazole
Description
The Isoxazole (B147169) Ring System as a Privileged Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govnih.govrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs. nih.govbohrium.com The structural and electronic features of the isoxazole ring—including its aromaticity, dipole moment, and ability to engage in various molecular interactions—allow it to serve as a versatile framework for drug design. bohrium.com Its unique structure contributes to increased efficacy, improved pharmacokinetics, and reduced toxicity in drug candidates. bohrium.com
The isoxazole moiety is a key component in drugs with a wide spectrum of pharmacological activities, including anticancer, antibiotic, anti-inflammatory, and antipsychotic effects. nih.govbohrium.comnih.govnih.gov The presence of the weak N-O bond also provides a potential site for ring cleavage, making isoxazoles useful as synthetic intermediates for creating other complex molecules like γ-amino alcohols and β-hydroxycarbonyl compounds. nih.govresearchgate.netijpcbs.com
Importance of Substituted Isoxazoles in Drug Discovery and Development
The versatility of the isoxazole scaffold is greatly enhanced by the introduction of various substituents at its carbon atoms. nih.govresearchgate.net The biological activity of an isoxazole derivative is profoundly influenced by the nature and position of these substituents. nih.gov By strategically modifying the groups attached to the ring, medicinal chemists can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov
For instance, di- and tri-substituted isoxazoles have demonstrated a broad range of applications in medicine and agriculture. researchgate.net The synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles is a major focus of research, as these derivatives form the basis for many potent therapeutic agents. nih.govnih.govnih.gov Research has shown that specific substitutions, such as an aryl group at the 5-position, can lead to potent analgesic and antimicrobial activities. ijpcbs.com This ability to create diverse libraries of substituted isoxazoles allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. nih.gov
Table 1: Examples of Substituted Isoxazoles and Their Biological Activities This table is interactive. You can sort and filter the data.
| Drug/Compound Class | Substituents | Biological Activity | Reference(s) |
|---|---|---|---|
| Sulfamethoxazole | 5-methyl, 3-(p-aminobenzenesulfonamido) | Antibiotic | nih.gov |
| Leflunomide | 5-methyl, 4-(trifluoromethylcarboxamido) | Immunosuppressant | nih.gov |
| Parecoxib | 3-phenyl, 4-(4-methylsulfonylphenyl) | COX-2 Inhibitor | nih.gov |
| Risperidone | Contains a benzisoxazole fused ring | Antipsychotic | mdpi.com |
| NVP-AUY922 | 5-(2,4-dihydroxy-5-isopropylphenyl), 4-(4-morpholin-4-ylmethylphenyl) | HSP90 Inhibitor (Anticancer) | bohrium.com |
| 3,5-diarylisoxazoles | Various aryl groups | Antimicrobial | ijpcbs.com |
Rationale for Investigating 5-Hydroxy-3-(4-iodophenyl)isoxazole
The specific structure of this compound combines three key features: the isoxazole core, a hydroxyl group at the 5-position, and an iodophenyl group at the 3-position. Each of these components contributes distinct properties that, in combination, make the molecule a compelling target for research.
The hydroxyl (-OH) group is a fundamental functional group in organic chemistry and is ubiquitous in natural products and therapeutic agents. hyphadiscovery.comresearchgate.net Its inclusion in a drug molecule can have profound effects on its behavior. hyphadiscovery.com The hydroxyl group is a potent hydrogen bond donor and acceptor, which can lead to stronger and more specific interactions with biological targets like proteins and enzymes. researchgate.net This can enhance the binding affinity and selectivity of a compound. hyphadiscovery.com
Halogen atoms, particularly chlorine, fluorine, bromine, and iodine, are frequently incorporated into drug candidates to modulate their properties. acs.orgnih.gov Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov The iodophenyl moiety, specifically, brings unique characteristics to a bioactive compound. Although iodo-containing therapeutics are less common than their chlorinated or fluorinated counterparts, they hold distinct advantages. nih.govacs.org
The iodine atom is large and highly polarizable, enabling it to form strong halogen bonds, a type of non-covalent interaction that can contribute to target binding. Its size can also provide steric bulk that may optimize the fit within a binding pocket. From a practical standpoint, the iodine atom serves as a "chemical handle," facilitating further synthetic modifications through cross-coupling reactions. nih.gov Furthermore, radioactive isotopes of iodine can be incorporated, making iodinated compounds valuable as radioligands for imaging studies, such as Positron Emission Tomography (PET), to study receptor distribution and drug-target engagement in the brain. nih.govnih.gov The phenylisopropylamine 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), for example, became a landmark agent in serotonin (B10506) 5-HT2 receptor research due in part to its iodinated structure. acs.orgnih.govnih.govacs.org
Table 2: Influence of Key Functional Groups in Drug Design This table is interactive. You can sort and filter the data.
| Functional Group | Common Effects on Molecular Properties | Therapeutic Relevance | Reference(s) |
|---|---|---|---|
| Hydroxyl (-OH) | Increases polarity/solubility, acts as H-bond donor/acceptor, influences conformation. | Improves pharmacokinetics, enhances target binding and selectivity. | hyphadiscovery.com, researchgate.net |
| Iodophenyl | Increases lipophilicity, acts as a halogen bond donor, provides steric bulk. | Can enhance binding affinity, serves as a synthetic handle for modification, enables radiolabeling for imaging studies. | acs.org, nih.gov |
The specific research focus on this compound is driven by the strategic combination of its constituent parts. The molecule represents a novel chemical entity designed to leverage the established benefits of the isoxazole scaffold, the hydrogen-bonding and bioisosteric potential of the 5-hydroxy group, and the unique physicochemical properties conferred by the 4-iodophenyl moiety.
Investigation into this compound would likely aim to explore its potential as a therapeutic agent in areas where target binding can be enhanced by halogen bonding and hydrogen bonding. For example, its structure makes it a candidate for inhibiting enzymes like kinases or targeting receptors where interactions with both polar and halogenated substituents are favorable. The 4-iodophenyl group offers a direct path for creating radiolabeled versions to study its mechanism of action and distribution in vivo. Furthermore, the synthesis of this specific trisubstituted isoxazole would contribute to the broader understanding of structure-activity relationships within this important class of heterocycles, potentially leading to the discovery of new lead compounds for various diseases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
3-(4-iodophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6INO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H |
InChI Key |
KWIZVPBOTUSPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)I |
Origin of Product |
United States |
Synthetic Strategies for 5 Hydroxy 3 4 Iodophenyl Isoxazole and Its Analogues
General Methodologies for Isoxazole (B147169) Ring Construction
The construction of the isoxazole ring is a fundamental process in heterocyclic chemistry, with two primary strategies dominating the synthetic landscape. core.ac.ukresearchgate.net These methods provide versatile pathways to a wide range of substituted isoxazoles.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including isoxazoles. nih.govwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne. researchgate.netwikipedia.org The reaction is known for its high degree of stereospecificity and regioselectivity. wikipedia.org
The reaction between nitrile oxides and terminal alkynes or alkenes is a cornerstone of isoxazole synthesis. nih.govresearchgate.net This cycloaddition leads to the formation of isoxazoles from alkynes and isoxazolines from alkenes. wikipedia.org The nitrile oxides themselves can be generated through various methods, often in situ to avoid their dimerization into furoxans. nih.gov
A common and efficient method for generating nitrile oxides is the in situ oxidation of aldoximes. core.ac.ukresearchgate.netresearchgate.net This approach avoids the isolation of the often unstable nitrile oxide intermediates. researchgate.net Various oxidizing agents have been successfully employed for this transformation.
t-Butyl hypoiodite (B1233010) (t-BuOI): Generated in situ from t-BuOCl and NaI, t-BuOI has been shown to be a potent reagent for the conversion of aldoximes to nitrile oxides under mild conditions, which then readily undergo cycloaddition with alkenes or alkynes. organic-chemistry.org
Oxone: In combination with NaCl, Oxone provides an environmentally friendly and efficient system for the oxidation of a broad range of aldoximes, including aliphatic, aromatic, and alkenyl aldoximes, to generate nitrile oxides for subsequent cycloaddition reactions. nih.govtandfonline.com
Chloramine-T: This reagent has been utilized as an oxidant for the in situ generation of nitrile oxides from aldoximes, leading to the successful synthesis of isoxazolines in the presence of a dipolarophile. researchgate.net
N-Chlorosuccinimide (NCS): In a one-pot, three-component synthesis, NCS is used to convert an in situ formed oxime into a hydroxyiminoyl chloride, which then undergoes cycloaddition with an alkyne to yield a 3,5-disubstituted isoxazole. core.ac.uk
Table 1: Oxidants for In Situ Generation of Nitrile Oxides from Aldoximes
| Oxidant System | Key Features |
| t-Butyl hypoiodite (t-BuOI) | Mild conditions, generated in situ. organic-chemistry.org |
| NaCl/Oxone | Green, efficient, broad substrate scope. nih.govtandfonline.com |
| Chloramine-T | Effective for in situ generation. researchgate.net |
| N-Chlorosuccinimide (NCS) | Used in one-pot, multi-component reactions. core.ac.uk |
Hydroxylamine (B1172632) hydrochloride is a key reagent in several isoxazole synthesis strategies. It can be used to form the isoxazole ring through cycloaddition reactions with suitable three-carbon synthons. For instance, 3-aminocrotononitrile (B73559) reacts with hydroxylamine hydrochloride to produce 5-amino-3-methylisoxazole. nih.gov Furthermore, hydroxylamine hydrochloride is integral to the cyclocondensation reactions of chalcones. ijert.orgwisdomlib.orgnih.govderpharmachemica.com
Reaction of Nitrile Oxides with Terminal Alkynes and Alkenes
Cyclocondensation Reactions of Chalcones with Hydroxylamine
The cyclocondensation of chalcones (α,β-unsaturated ketones) with hydroxylamine is a classic and widely used method for preparing isoxazoles and isoxazolines. ijert.orgresearchgate.net This reaction typically proceeds by nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone (B49325), followed by cyclization and dehydration to form the isoxazole ring. ijert.orguobaghdad.edu.iq The reaction is often carried out in the presence of a base. nih.gov
For example, a series of novel isoxazole compounds have been synthesized through the cyclization of various chalcones with hydroxylamine hydrochloride in an alkaline medium. nih.gov Similarly, isoxazoles have been prepared from chalcones derived from chroman by treatment with hydroxylamine hydrochloride. derpharmachemica.com This method provides a straightforward route to 3,5-disubstituted isoxazoles.
Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
The regioselectivity of isoxazole synthesis is a critical aspect, particularly for creating specific isomers like 3,5-disubstituted isoxazoles. The choice of synthetic method and reaction conditions can significantly influence the outcome. rsc.org
1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is an inherently regioselective process, typically yielding 3,5-disubstituted isoxazoles. acs.orgnih.gov The regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the orientation of the addition. mdpi.com Copper catalysts can also be employed to enhance the rate and regioselectivity of this reaction. nih.gov
Cyclocondensation of 1,3-Diketones: The reaction of 1,3-dicarbonyl compounds with hydroxylamine can lead to mixtures of regioisomers. However, by carefully controlling the reaction conditions, such as pH, a high degree of regioselectivity can be achieved. rsc.org For instance, the reaction of β-hetero-substituted vinyl ketones with hydroxylamine can be directed to selectively produce either the 3-substituted or 5-substituted isoxazole isomer. rsc.org
From α,β-Unsaturated Aldehydes/Ketones: A versatile and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles has been developed from α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide. acs.orgacs.org This method proceeds with high regioselectivity, affording only the 3,5-disubstituted isomers from enones. acs.org
Strategic Introduction of the 5-Hydroxyl Group
The introduction of a hydroxyl group at the C-5 position of the isoxazole ring is a critical step in the synthesis of the target compound and its analogues. This is often achieved through the cyclization of β-keto esters or their equivalents with hydroxylamine. tandfonline.comnih.govnih.gov The reactivity of β-keto esters, which exist in equilibrium with their enol form, allows for nucleophilic attack by hydroxylamine, leading to the formation of an oxime intermediate that subsequently cyclizes to the 5-hydroxyisoxazole, which is tautomeric with the isoxazol-5(4H)-one form. mdpi.comresearchgate.net
The reaction of β-keto esters with hydroxylamine hydrochloride is a common and effective method for creating the 5-hydroxyisoxazole scaffold. tandfonline.commdpi.com The reaction conditions, such as pH and temperature, can be crucial for achieving high regioselectivity and yield. organic-chemistry.org For instance, the reaction of the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by quenching with a strong acid, has been shown to predominantly yield 3-hydroxyisoxazoles, a tautomeric form of 5-hydroxyisoxazoles depending on the substitution pattern. tandfonline.com
An alternative strategy involves the use of 5-hydroxy-2-isoxazolines as versatile synthons. These intermediates can be efficiently prepared through regioselective protocols and subsequently converted to 5-hydroxyisoxazoles. acs.orgnih.gov This approach provides a pathway to introduce diversity at other positions of the isoxazole ring before the final aromatization to the desired 5-hydroxyisoxazole.
Incorporation of the 4-Iodophenyl Moiety
The introduction of the 4-iodophenyl group at the C-3 position of the isoxazole ring is a key structural feature. This can be accomplished through two primary strategies: the use of pre-functionalized precursors or post-cyclization modification.
Use of Iodophenyl-Substituted Precursors
A direct and common method for incorporating the 4-iodophenyl moiety is to start with a precursor that already contains this group. chemicalbook.comguidechem.com For the synthesis of 5-Hydroxy-3-(4-iodophenyl)isoxazole, a suitable starting material would be a β-keto ester bearing a 4-iodobenzoyl group. This precursor can then be reacted with hydroxylamine to form the isoxazole ring.
Another widely used precursor is 4-iodobenzaldehyde (B108471). chemicalbook.comguidechem.com This aldehyde can be converted into a variety of building blocks suitable for isoxazole synthesis. For example, it can be used to prepare the corresponding chalcone, which can then undergo reaction with hydroxylamine to form the isoxazole ring. wpmucdn.com Alternatively, 4-iodobenzaldehyde can be converted to an aldoxime, which can then participate in a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to construct the isoxazole ring.
Post-Cyclization Functionalization for Iodination
An alternative approach involves the synthesis of a 3-phenyl-5-hydroxyisoxazole intermediate, followed by iodination of the phenyl ring at the para position. Direct iodination of aromatic rings can be achieved using various iodinating agents and catalysts. However, this method may suffer from a lack of regioselectivity, potentially leading to a mixture of ortho, meta, and para-iodinated products. Therefore, this strategy is generally less preferred compared to the use of pre-functionalized precursors, which offers better control over the final structure. A more controlled post-cyclization approach involves the use of palladium-catalyzed cross-coupling reactions on a 3-(4-halophenyl)-5-hydroxyisoxazole, where the halogen is not iodine. nih.gov However, direct iodination of a pre-formed 3-phenylisoxazole (B85705) ring system can also be achieved under specific conditions. organic-chemistry.org
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of isoxazoles, including microwave-assisted synthesis and metal-free approaches. rsc.orgresearchgate.netresearchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govresearchgate.netmdpi.combeilstein-archives.org The synthesis of isoxazoles, including 3,5-disubstituted and fused-ring systems, has been successfully achieved using microwave assistance. nih.govnih.gov
For instance, one-pot uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have been reported to regioselectively afford 3,5-disubstituted isoxazoles with moderate yields and significantly reduced reaction times. nih.gov The application of microwave energy to the reaction of β-keto esters with hydroxylamine can also be expected to enhance the efficiency of the synthesis of 5-hydroxyisoxazoles. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehydes, Hydroxylamine hydrochloride, β-keto esters | DMF/i-PrOH, 90°C, 30 min | 3,5-Disubstituted isoxazoles | 50-70% | nih.gov |
| In situ generated nitrile oxides, Alkynes | Uncatalyzed, Microwave irradiation | 3,5-Disubstituted isoxazoles | Moderate | nih.gov |
| Isatins, Malonic/Cyanoacetic acids | Piperidine/Triethylamine, 5-10 min | 3-Hydroxy-2-oxindoles (related heterocycles) | Up to 98% | mdpi.com |
Metal-Free Approaches
The development of metal-free synthetic methods is a key area of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. rsc.orgresearchgate.netrsc.org Several metal-free approaches for the synthesis of isoxazoles have been reported, often relying on the use of organocatalysts or base-promoted reactions. rsc.orgresearchgate.net
One such method involves the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is efficient and proceeds under mild conditions. Another strategy utilizes a three-component reaction of aldehydes, hydroxylamine hydrochloride, and β-keto esters in water, an environmentally benign solvent, often with the aid of an organocatalyst. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov
| Reactants | Catalyst/Promoter | Solvent | Product | Reference |
|---|---|---|---|---|
| Aldoximes, Alkenes/Alkynes | DBU | - | 3,5-Disubstituted isoxazoles/isoxazolines | rsc.org |
| Aldehydes, Hydroxylamine hydrochloride, β-keto esters | Urea | Water | 3,4-Disubstituted isoxazol-5(4H)-ones | researchgate.net |
| Aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Agro-waste catalyst | Glycerol | 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | nih.gov |
| Aldehydes, Hydroxylamine hydrochloride, β-ketoesters | 2-Aminopyridine | Water | 3,4-Disubstituted isoxazol-5(4H)-ones | researchgate.net |
Catalytic Methods (e.g., Copper-Catalyzed)
Catalytic strategies represent a powerful and increasingly prevalent approach for the synthesis of isoxazole and isoxazolone scaffolds, offering advantages in efficiency, selectivity, and sustainability over classical stoichiometric methods. These methods often involve transition metal catalysts, with copper being particularly prominent, as well as organocatalysts and other metal-based systems. They enable the construction of the isoxazole ring through various mechanistic pathways, including cycloadditions and oxidative cyclizations.
Copper-catalyzed reactions are a cornerstone for the synthesis of 3,5-disubstituted isoxazoles. A highly efficient, one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between terminal acetylenes and nitrile oxides, which are generated in situ. acs.org In this approach, an aldehyde is first converted to the corresponding aldoxime with hydroxylamine; the aldoxime is then transformed into a nitrile oxide intermediate using an oxidizing agent like chloramine-T. acs.org In the presence of a catalytic amount of a copper(I) source, this intermediate readily undergoes a cycloaddition with a terminal alkyne to furnish the 3,5-disubstituted isoxazole. acs.org This method is noted for its high regioselectivity and tolerance of a wide range of functional groups. acs.orgorganic-chemistry.org
Another significant copper-catalyzed route involves the intramolecular oxidative cyclization of enone oximes. Using a catalytic amount of copper(II) acetate (B1210297) with molecular oxygen as a green terminal oxidant, enone oximes can be converted into 3,5-disubstituted isoxazoles through a C-H functionalization/C-O bond-forming process. rsc.org This strategy is advantageous due to its use of an inexpensive metal catalyst and an environmentally benign oxidant. rsc.org
Furthermore, copper catalysis can facilitate the synthesis of isoxazoles from propargylamines through a one-pot oxidation/cyclization sequence. thieme-connect.com The propargylamine (B41283) is first oxidized to the corresponding oxime, which then undergoes a copper-chloride-mediated intramolecular cyclization to yield the isoxazole product. thieme-connect.com This method has proven effective for a range of aryl and alkyl propargylamines. thieme-connect.com Trisubstituted isoxazoles can also be accessed via a copper-catalyzed cascade cyclization-migration process starting from alkynyl oxime ethers. acs.org
| Catalytic Method | Catalyst | Key Substrates | Product Type | General Yields | Ref. |
| Cycloaddition | Copper(I) | Aldehyde, Hydroxylamine, Terminal Acetylene | 3,5-Disubstituted Isoxazoles | Good | acs.org |
| Oxidative Cyclization | Cu(OAc)₂ | Enone Oximes | 3,5-Disubstituted Isoxazoles | Good | rsc.org |
| Oxidation/Cyclization | CuCl | Propargylamines | Substituted Isoxazoles | Good | thieme-connect.com |
| Cascade Cyclization | Cu(OTf)₂ | Alkynyl Oxime Ethers | Trisubstituted Isoxazoles | Good to Excellent | acs.org |
Beyond copper, other catalytic systems have been developed, particularly for the synthesis of isoxazol-5(4H)-ones, which are tautomers of 5-hydroxyisoxazoles. These often involve one-pot, multi-component reactions (MCRs) that combine an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. Various catalysts have been shown to effectively promote this transformation under mild and often green conditions. For instance, sodium malonate has been used as an efficient organocatalyst in water at room temperature. niscpr.res.in Similarly, amine-functionalized cellulose (B213188) has been employed as a recyclable, heterogeneous catalyst for the same three-component reaction, again using water as the solvent. mdpi.com Other catalysts for this transformation include citric acid, nano-MgO, and urea, all of which offer benefits such as low cost, environmental friendliness, and simple operational procedures. orientjchem.orgresearchgate.netresearchgate.net
| Catalyst | Reaction Type | Substrates | Product | Key Features | Ref. |
| Sodium Malonate | Three-component cyclocondensation | Aryl Aldehydes, Hydroxylamine HCl, Ethyl Acetoacetate | Isoxazol-5(4H)-ones | Green synthesis in water, Room temperature | niscpr.res.in |
| Amine-functionalized Cellulose | Three-component reaction | Aryl/Heteroaryl Aldehydes, Hydroxylamine HCl, β-Ketoesters | 3,4-Disubstituted Isoxazol-5(4H)-ones | Heterogeneous catalyst, High yields in water | mdpi.com |
| Citric Acid | Three-component condensation | Aromatic Aldehydes, Hydroxylamine HCl, Ethyl Acetoacetate | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Mild conditions, Green solvent (water) | orientjchem.org |
| Nano-MgO | Three-component reaction | Aryl/Heteroaryl Aldehydes, Hydroxylamine HCl, β-Oxoesters | 3,4-Disubstituted Isoxazol-5(4H)-ones | Nanocatalyst, High efficiency in water | researchgate.net |
| Urea | Three-component reaction | Aryl/Heteroaryl Aldehydes, Hydroxylamine HCl, β-Ketoesters | 4-Arylideneisoxazol-5(4H)-ones | Cost-efficient, Green solvent (water) | researchgate.net |
These catalytic methods, particularly those utilizing copper, provide robust and versatile platforms for the synthesis of 5-hydroxyisoxazole analogues. The ability to use readily available starting materials and proceed under mild conditions with high efficiency makes them highly attractive for applications in medicinal chemistry and materials science.
In Vitro Biological Activity Profiling and Mechanistic Investigations of Isoxazole Derivatives
In Vitro Anti-proliferative and Anticancer Activities
Apoptosis Induction in Cellular Models:No studies detailing apoptosis induction by 5-Hydroxy-3-(4-iodophenyl)isoxazole were identified.
Further experimental research is required to elucidate the specific in vitro biological profile of This compound .
In Vitro Anti-inflammatory and Immunomodulatory Effects
There is no specific information available concerning the in vitro anti-inflammatory and immunomodulatory effects of this compound.
No studies were found that evaluated the inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). While other isoxazole (B147169) derivatives have been identified as inhibitors of these enzymes, such data cannot be extrapolated to this specific compound.
Research detailing the effects of this compound on the function and proliferation of immune cells, including peripheral blood mononuclear cells (PBMCs), is not available in the reviewed scientific literature.
There are no published data on the ability of this compound to modulate the production of inflammatory or anti-inflammatory cytokines in in vitro models.
In Vitro Antimicrobial and Antifungal Activities
Specific data on the in vitro antimicrobial and antifungal efficacy of this compound is currently lacking in scientific publications.
No studies have reported the evaluation of this compound for its antibacterial activity against either Gram-positive or Gram-negative bacterial strains.
There is no available research assessing the antifungal properties of this compound against any fungal strains.
Anti-biofilm Formation Studies
There is no specific research available detailing the anti-biofilm formation activity of this compound. However, the broader class of isoxazole derivatives has been investigated for its potential to combat biofilm-based infections, which are a significant challenge in medicine. nih.gov Studies on various isoxazole derivatives have shown that they can exhibit antimicrobial properties against key biofilm-forming pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govnih.gov
For instance, certain 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives have demonstrated the ability to reduce biofilm-forming cells by over 90%. nih.gov The mechanism of action for these related compounds is thought to involve the disruption of microbial adhesion and colonization on surfaces. mdpi.com Despite these promising findings within the isoxazole family, dedicated studies to assess the anti-biofilm capabilities of this compound have not been identified.
Other Investigated In Vitro Biological Activities
Direct assessment of the antioxidant activity of this compound has not been reported in the available scientific literature. Research into other isoxazole derivatives has indicated that this class of compounds can possess significant antioxidant potential. researcher.lifenih.gov In vitro studies on fluorophenyl-isoxazole-carboxamides, for example, have demonstrated potent scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. researcher.lifenih.gov Some of these related compounds exhibited higher antioxidant potency than the standard control, Trolox. researcher.lifenih.gov The antioxidant effects of isoxazoles are generally attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com Without specific experimental data for this compound, its capacity as an antioxidant remains undetermined.
There is no specific information regarding the inhibitory effects of this compound on acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B). However, the isoxazole scaffold is recognized as a versatile component in the design of various enzyme inhibitors. For example, some isoxazole derivatives have been synthesized and evaluated as inhibitors of other enzymes, such as xanthine (B1682287) oxidase, which is involved in the production of uric acid. nih.gov In these cases, the isoxazole ring can play a crucial role in binding to the active site of the enzyme. nih.gov The potential for this compound to act as an inhibitor for AChE or MAO-B would require dedicated enzymatic assays, which have not been published to date.
Mechanistic Elucidation at the Molecular and Cellular Level
A detailed mechanistic understanding of this compound at the molecular and cellular level is currently unavailable. For other isoxazole derivatives, a range of biological mechanisms have been explored. For instance, some derivatives have been shown to induce pro-apoptotic pathways in cancer cell lines, characterized by increased expression of caspases and other key signaling proteins. nih.gov In the context of enzyme inhibition, molecular docking studies on related compounds have provided insights into how the isoxazole moiety can interact with amino acid residues within the enzyme's active site. nih.gov These studies suggest that the isoxazole ring can form crucial hydrogen bonds and other interactions that are key to its inhibitory activity. nih.gov However, without similar investigations into this compound, its specific molecular and cellular targets and mechanisms of action remain unknown.
Computational Chemistry and Molecular Modeling Studies of 5 Hydroxy 3 4 Iodophenyl Isoxazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a potential drug molecule (the ligand) into the active site of a biological target, typically a protein or enzyme, to predict its binding affinity and mode.
For 5-Hydroxy-3-(4-iodophenyl)isoxazole, molecular docking simulations would be a primary step to identify potential protein targets and understand the structural basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy.
Key interactions that stabilize the ligand-target complex include hydrogen bonds, hydrophobic interactions, and electrostatic forces. gjpb.de For instance, the 5-hydroxy group of the isoxazole (B147169) ring is a potential hydrogen bond donor and acceptor, while the 4-iodophenyl group can engage in hydrophobic and halogen bonding interactions. Docking studies on similar isoxazole derivatives have shown that the orientation of the phenyl ring and substitutions on the isoxazole core are critical for fitting into the hydrophobic pockets of target enzymes like cyclooxygenases (COX) or kinases. nih.govacu.edu.in The results are typically visualized and analyzed to understand the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | LEU23, VAL31, ALA50 |
| Hydrogen Bonds | 2 | GLU95, ASP150 |
| Hydrophobic Interactions | 5 | ILE15, PHE88, LEU135 |
| Halogen Bonds | 1 | SER98 (Backbone Carbonyl) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by correlating variations in the physicochemical properties of molecules (described by molecular descriptors) with their measured biological activity (e.g., IC₅₀ values).
To develop a QSAR model for a series of analogues of this compound, one would first synthesize or obtain a set of related compounds with varying substituents. Their biological activity against a specific target would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each compound, including:
Topological descriptors: Quantifying molecular size, shape, and branching.
Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's electronic properties. imist.ma
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures lipophilicity.
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that links a selection of these descriptors to the biological activity. brieflands.com A robust QSAR model, validated through internal and external test sets, can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.gov For example, QSAR studies on other isoxazoles have highlighted the importance of specific steric and electronic features for their inhibitory activity. nih.gov
Electronic Structure and Reactivity Analysis using Quantum Chemistry
Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These calculations can provide valuable information about the geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding how the molecule might interact with biological targets or undergo metabolic reactions. For example, the oxygen and nitrogen atoms of the isoxazole ring are typically electron-rich sites.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can also be used to predict reaction mechanisms, such as the cycloaddition reactions often used to synthesize the isoxazole ring, by modeling the transition states and reaction pathways. nih.gov
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 Debye | Measures overall polarity |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. acu.edu.in
For this compound bound to a target, an MD simulation would start with the best-docked pose. The simulation would reveal the stability of the key interactions observed in docking, such as hydrogen bonds. It can also uncover conformational changes in the protein upon ligand binding. Key parameters analyzed from an MD trajectory include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Binding Free Energy Calculations: Using methods like MM-PBSA to provide a more accurate estimation of binding affinity than docking scores alone.
These simulations are computationally intensive but provide a much more realistic and detailed understanding of the binding event.
In Silico ADMET Prediction for Lead Optimization
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage filtering of candidates with poor pharmacokinetic profiles. nih.gov
For this compound, various online tools and software packages can predict key ADMET parameters. mdpi.com These predictions are often based on rules derived from large datasets of known drugs, such as Lipinski's Rule of Five, which provides guidelines for oral bioavailability.
Table 3: Hypothetical In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate | May cross intestinal barrier. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause central nervous system side effects. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Moderate rate of elimination. |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |
These in silico predictions are crucial for identifying potential liabilities early in the drug discovery process, saving time and resources. They help guide the chemical modification of the lead compound to improve its drug-likeness without compromising its biological activity. gjpb.de
Chemical Modifications and Derivatization Strategies for 5 Hydroxy 3 4 Iodophenyl Isoxazole
Chemical Transformations of the 4-Iodophenyl Moiety
The iodo-substituent on the phenyl ring is a versatile synthetic handle, enabling a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This position allows for the introduction of diverse molecular fragments, significantly expanding the chemical space accessible from the parent compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C(sp²)–I bond makes the 4-iodophenyl moiety an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov It is one of the most widely used methods for constructing biaryl systems. The reaction of 5-Hydroxy-3-(4-iodophenyl)isoxazole with various arylboronic acids can generate a library of 3-(biphenyl-4-yl)-5-hydroxyisoxazole derivatives. The reaction conditions are generally mild and tolerant of numerous functional groups. The choice of catalyst, ligand, and base is crucial for achieving high yields. mdpi.comcambridgemedchemconsulting.com For example, the coupling of 3,4-disubstituted 5-bromoisoxazoles has been successfully achieved using a Pd₂(dba)₃/P(t-Bu)₃·HBF₄ catalytic system. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Quinazoline-Substituted Aryl Bromide | Boronic Acid Pinacol Ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | High | researchgate.net |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | Pd Nanoparticles on Graphene | K₂CO₃ | Ethanol/Water | >90% | nih.gov |
| 3,4-Disubstituted 5-Bromoisoxazole | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | Dioxane | Good to High | mdpi.com |
Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. chemdad.comnih.gov It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov This method allows for the synthesis of 3-(4-alkynylphenyl)-5-hydroxyisoxazole derivatives. These alkynyl products are themselves versatile intermediates that can undergo further transformations. Studies on 3,5-disubstituted-4-iodoisoxazoles have shown that Sonogashira coupling proceeds in high yields, providing a reliable route to C4-alkynylisoxazoles. unimore.itontosight.ai A one-pot, four-component synthesis has been developed, concatenating Sonogashira coupling, cyclocondensation to form the isoxazole (B147169) ring, and a subsequent Suzuki coupling, demonstrating the sequential utility of the palladium catalyst. nih.gov
The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. nih.govcambridgemedchemconsulting.com This reaction can be used to access isomers that are otherwise difficult to synthesize. For halogenated phenylisoxazoles, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures could induce the iodine to "dance" from the 4-position to an adjacent, thermodynamically more stable, or kinetically favored position on the phenyl ring. nih.govnih.gov
Research on iodooxazoles has shown that the choice of base is critical. nih.gov For example, using LDA on a 5-iodooxazole (B2690904) resulted in a mixture of the rearranged 4-iodooxazole (B3223780) and a dehalogenated product, whereas using n-butyllithium led almost exclusively to a lithium-halogen exchange product. nih.gov This transformation offers a pathway to novel regioisomers of the parent compound, enabling the exploration of a different set of structure-activity relationships.
Table 2: Conditions for Halogen Dance Rearrangement of an Iodooxazole
| Base | Equivalents | Solvent | Temperature | Result | Reference |
|---|---|---|---|---|---|
| LDA | 1.5 | THF | -78 °C | Rearranged (35%), Reduced (31%) | nih.gov |
| KDA | 1.5 | THF | -78 °C | Starting Material (46%), Reduced (54%) | nih.gov |
| n-BuLi | 1.0 | THF | -78 °C | Reduced (98%) | nih.gov |
Modifications of the Isoxazole Ring System
The isoxazole ring, while aromatic, can undergo specific chemical transformations that alter the core scaffold. These modifications include cycloaddition reactions, ring-opening/ring-transformation reactions, and functionalization at the C4 position.
The synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. While the core of this compound is already formed, understanding its synthetic precursors opens possibilities for creating analogs with different substitution patterns. For instance, modifying the starting materials in a one-pot, three-component synthesis (e.g., aldehyde, hydroxylamine (B1172632), and a β-keto ester) can lead to diverse isoxazole derivatives.
Furthermore, the isoxazole ring can be induced to open under certain conditions. For example, some isoxazoles undergo ring transformation in the presence of an aromatic aldehyde, leading to the formation of furan (B31954) or pyran derivatives. The C4 position of the isoxazole ring, being a carbon atom, can also be a site for functionalization, although it is generally less reactive than the other positions. Direct C-H activation or initial halogenation at C4 followed by cross-coupling are potential, albeit challenging, routes to C4-substituted analogs. Such modifications fundamentally alter the shape and electronic properties of the heterocyclic core.
Synthesis of Hybrid Molecules with Other Pharmacophores
The strategy of creating hybrid molecules, which involves chemically linking two or more pharmacophores, is a powerful approach in drug discovery to develop multifunctional agents or to enhance the activity of known compounds. mdpi.comresearchgate.net The isoxazole nucleus is a versatile scaffold for such hybridization due to its synthetic tractability and presence in numerous bioactive compounds. researchgate.netnih.gov While direct studies on the hybridization of this compound are not extensively documented, established synthetic methodologies for other isoxazole derivatives provide a clear blueprint for potential derivatization strategies. The functional groups of this compound, specifically the 5-hydroxy group and the 4-iodophenyl moiety, offer two distinct points for modification and linkage to other pharmacophores.
A common strategy for forming isoxazole-containing hybrids is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. preprints.orgpreprints.org This method allows for the fusion of various molecular fragments onto the isoxazole ring system. Additionally, existing isoxazole cores can be derivatized. For instance, the hydroxyl group of a 5-hydroxyisoxazole can be used for etherification or esterification to link other bioactive moieties. The aryl iodide of the 3-(4-iodophenyl) group is a prime handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. rsc.org
Common pharmacophores that have been successfully hybridized with the isoxazole scaffold include coumarins, chalcones, and benzimidazoles, leading to compounds with a range of biological activities. mdpi.comresearchgate.netnih.gov
Hybridization via the 5-Hydroxy Group
The 5-hydroxy group of this compound is a nucleophilic site that can be readily derivatized. A prevalent strategy for linking other pharmacophores at this position is through an ether linkage. For example, a pharmacophore containing a reactive leaving group (e.g., a halide) can be coupled with the 5-hydroxyisoxazole under basic conditions. This approach has been used to synthesize coumarin-isoxazole hybrids, where a propargyloxycoumarin is reacted with a suitable partner. mdpi.compreprints.org
Table 1: Potential Hybrid Molecules via Derivatization of the 5-Hydroxy Group
| Pharmacophore to be Linked | Linkage Type | Potential Hybrid Structure |
| Coumarin | Ether | 3-(4-Iodophenyl)-5-(coumarin-X-yloxy)isoxazole |
| Benzimidazole | Ether | 5-((1H-Benzimidazol-X-yl)methoxy)-3-(4-iodophenyl)isoxazole |
| Chalcone (B49325) | Ether | 5-(4-(3-Aryl-acryloyl)phenoxy)methoxy)-3-(4-iodophenyl)isoxazole |
This table presents hypothetical structures based on known derivatization strategies for isoxazoles and related heterocyclic compounds.
Hybridization via the 4-Iodophenyl Moiety
The iodine atom on the phenyl ring at the 3-position of the isoxazole serves as a versatile anchor for forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This allows for the introduction of diverse pharmacophoric units.
Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or heteroaryl groups.
Sonogashira Coupling: Coupling with terminal alkynes can be used to link pharmacophores containing an alkyne functionality. This is a particularly powerful method for creating extended conjugated systems.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, linking amine-containing pharmacophores directly to the phenyl ring.
These reactions are generally tolerant of a wide range of functional groups, making them suitable for the complex scaffolds often found in bioactive molecules. For instance, the synthesis of indole-isoxazole hybrids has been accomplished, demonstrating the feasibility of coupling complex heterocyclic systems. nih.gov
Table 2: Potential Hybrid Molecules via Cross-Coupling at the 4-Iodophenyl Position
| Coupling Reaction | Pharmacophore Type | Potential Hybrid Structure |
| Suzuki Coupling | Aryl/Heteroaryl boronic acid | 5-Hydroxy-3-(4'-substituted-[1,1'-biphenyl]-4-yl)isoxazole |
| Sonogashira Coupling | Terminal alkyne | 5-Hydroxy-3-(4-(alkynyl-pharmacophore)phenyl)isoxazole |
| Buchwald-Hartwig Amination | Amine-containing pharmacophore | 5-Hydroxy-3-(4-(pharmacophore-amino)phenyl)isoxazole |
This table presents hypothetical structures based on established cross-coupling methodologies.
Synthesis of Chalcone-Isoxazole Hybrids
Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of pharmacophores that have been hybridized with isoxazoles. researchgate.netnih.govresearchgate.net One common synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form the chalcone intermediate. derpharmachemica.comuobaghdad.edu.iq This chalcone can then be reacted with hydroxylamine hydrochloride to construct the isoxazole ring. nih.gov In the context of this compound, a hypothetical approach could involve a chalcone intermediate bearing a 4-iodophenyl group, which upon reaction with hydroxylamine, could potentially form the desired isoxazole core.
Future Research Directions for 5 Hydroxy 3 4 Iodophenyl Isoxazole
Advanced Synthetic Methodologies for Novel Analogues
The future development of 5-Hydroxy-3-(4-iodophenyl)isoxazole as a lead compound is contingent on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Research in this area should focus on innovative and efficient synthetic strategies.
One promising avenue is the expansion of one-pot, multi-component reactions, which are known for their efficiency and atom economy. mdpi.comnih.gov Methodologies using green catalysts, such as modified β-cyclodextrin or amine-functionalized cellulose (B213188), could offer environmentally benign routes to isoxazole (B147169) derivatives. mdpi.comnih.gov These approaches often allow for mild reaction conditions and simple work-up procedures, which are advantageous for rapid analogue synthesis.
Furthermore, advanced cross-coupling reactions can be employed to modify the 4-iodophenyl moiety. nih.gov The iodine atom serves as a versatile handle for introducing a wide array of substituents via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for systematic exploration of how different functional groups at this position influence biological activity. Additionally, techniques like 1,3-dipolar cycloaddition reactions remain a cornerstone for constructing the isoxazole ring itself, and new variations of this classic reaction could provide access to novel structural frameworks. mdpi.comjocpr.com
Comprehensive In Vitro Biological Profiling in Diverse Disease Models
To unlock the full therapeutic potential of this compound and its future analogues, a broad and systematic in vitro biological screening is essential. The isoxazole core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov
Future research should involve screening against a diverse panel of human cancer cell lines to identify potential anticancer activity. For instance, related isoxazole derivatives have shown cytotoxicity against lung, colon, breast, and prostate cancer cell lines. nih.gov Beyond oncology, the compound and its derivatives should be tested for their effects on key enzymes involved in various diseases. For example, some isoxazole derivatives have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov
Moreover, given that some isoxazoles exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi, including those known to form biofilms, would be a valuable endeavor. mdpi.com The anti-inflammatory potential should also be investigated, as certain isoxazoles have shown promise in this area.
Deeper Mechanistic Elucidation through Advanced Cellular and Molecular Biology Techniques
Understanding the precise mechanism of action is crucial for the rational development of any bioactive compound. For this compound, future research should move beyond preliminary activity screening to a deeper mechanistic investigation.
If initial screenings reveal promising anticancer activity, subsequent studies should aim to identify the specific cellular targets and signaling pathways affected by the compound. Techniques such as thermal shift assays, affinity chromatography, and computational target prediction can be employed for target identification. Once a target is identified, further validation through genetic knockdown or knockout experiments would be necessary.
For example, if the compound is found to inhibit a particular kinase, further studies would be needed to confirm this interaction and to understand how this inhibition leads to the observed cellular effects, such as apoptosis or cell cycle arrest. The study of related compounds, such as the MIF antagonist ISO-1, has shown that isoxazole derivatives can modulate specific signaling pathways like the TGF-β/Smad4 axis in cancer cells. nih.gov
Structure-Based Drug Design and Rational Optimization
As data on the biological activity and mechanism of action of this compound and its analogues become available, structure-based drug design and rational optimization will be key to improving potency, selectivity, and drug-like properties.
Computational modeling and molecular docking studies can provide valuable insights into how these compounds interact with their biological targets. nih.govnih.gov For instance, if a target enzyme is identified and its crystal structure is known, docking studies can predict the binding mode of this compound and guide the design of new analogues with improved binding affinity. nih.gov These studies can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for activity. nih.gov
The development of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors has demonstrated the power of rational design in optimizing isoxazole-based compounds. nih.gov By understanding the intramolecular and intermolecular polar interactions, researchers were able to significantly improve the properties of the lead compound. nih.gov A similar approach, combining computational design with synthetic chemistry and biological testing, will be essential for the successful optimization of this compound.
Exploration of New Preclinical In Vitro Therapeutic Applications
Beyond the more established areas of cancer and infectious diseases, future research should also explore novel therapeutic applications for this compound and its derivatives. Broad, unbiased phenotypic screening in various cell-based models of disease can uncover unexpected activities.
For instance, the isoxazole scaffold has been found in compounds with diverse activities, including those affecting the central nervous system. The natural product Muscimol, an isoxazole, is a potent GABAA receptor agonist. nih.gov This suggests that novel synthetic isoxazoles could be explored for their potential as neuromodulatory agents.
Furthermore, given the increasing interest in targeting protein-protein interactions and allosteric sites, screening for such activities could open up entirely new therapeutic avenues. The versatility of the isoxazole core and the ability to readily modify the phenyl ring make this class of compounds well-suited for the development of chemical probes to explore novel biology.
Table of Research Findings for Isoxazole Derivatives
| Compound Class | Biological Activity/Target | Research Finding |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase Inhibition | Compound 6c showed potent inhibitory activity with an IC50 value of 0.13 μM. nih.gov |
| (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1) | Macrophage Migration Inhibitory Factor (MIF) Antagonist | Inhibits the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma cells via the TGF-β/Smad4 axis. nih.gov |
| 3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620) | ATR Kinase Inhibition | The first ATR inhibitor to enter clinical studies for cancer therapy. nih.gov |
| 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives | Cytotoxicity | Compounds showed good inhibiting abilities on human cancer cell lines KB and Hep-G2, with IC50 values of 0.9-4.5 µM. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing 5-Hydroxy-3-(4-iodophenyl)isoxazole?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes. For example, hypervalent iodine reagents like phenyliodonium diacetate (PIFA) facilitate the cycloaddition of 4-iodobenzonitrile oxide with acetylene derivatives. Post-synthesis purification typically involves column chromatography, and structural confirmation is achieved via FTIR, NMR, and HRMS .
Q. How is the molecular structure and purity of this compound characterized?
- Methodological Answer : X-ray crystallography is used to determine bond lengths and angles, particularly for the isoxazole ring and iodophenyl substituent. Vibrational spectra (FTIR, Raman) and electronic properties are analyzed using Density Functional Theory (DFT) calculations, validated against experimental data. Purity is assessed via HPLC (>95%) and mass spectrometry .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and moisture. Lyophilized formulations are recommended for long-term storage at –20°C. Photostability studies using UV-Vis spectroscopy reveal degradation pathways, with photodissociation channels identified via astrochemical modeling .
Advanced Research Questions
Q. How do substituent effects (e.g., iodine vs. chlorine) influence the reactivity and biological activity of isoxazole derivatives?
- Methodological Answer : Comparative studies using 4-chlorophenyl and 4-iodophenyl analogs show that electron-withdrawing groups (e.g., iodine) enhance electrophilic substitution reactivity on the phenyl ring. Enzymatic inhibition assays (e.g., glutathione reductase) demonstrate that iodine substitution increases steric hindrance, reducing binding affinity compared to smaller halogens like fluorine .
Q. What computational approaches are used to model the electronic properties and reaction pathways of this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Transition-state modeling for cycloaddition reactions identifies regioselectivity in isoxazole formation .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Contradictions arise from divergent assay conditions (e.g., pH, temperature). Meta-analyses using standardized protocols (e.g., fixed enzyme concentrations, controlled solvent systems) and molecular docking (AutoDock Vina) clarify structure-activity relationships. For instance, the hydroxy group at position 5 may hydrogen-bond with catalytic residues, modulating inhibitory effects .
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?
- Methodological Answer : LogP values (calculated via ChemDraw) guide lipid solubility optimization. Blood-brain barrier permeability is predicted using PAMPA assays. Methylation of the hydroxy group improves metabolic stability, as shown in vitro with liver microsomes .
Q. How does the compound interact with metalloenzymes or metal coordination complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
